molecular formula C9H12N2 B12989792 (R)-cyclopropyl(pyridin-3-yl)methanamine

(R)-cyclopropyl(pyridin-3-yl)methanamine

Cat. No.: B12989792
M. Wt: 148.20 g/mol
InChI Key: FSWNPAICGSWQJU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-cyclopropyl(pyridin-3-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-3-yl moiety through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(pyridin-3-yl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method involves the reaction of cyclopropyl bromide with pyridin-3-ylmethanamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-cyclopropyl(pyridin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, enantioselective synthesis methods, such as chiral catalysts or resolution techniques, are employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, ketones, imines, nitriles, and amides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

®-cyclopropyl(pyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-cyclopropyl(pyridin-3-yl)methanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclopropyl(pyridin-2-yl)methanamine: A structural isomer with the pyridine ring attached at a different position.

    Cyclopropyl(pyridin-4-yl)methanamine: Another structural isomer with the pyridine ring attached at the 4-position.

Uniqueness

®-cyclopropyl(pyridin-3-yl)methanamine is unique due to its specific chiral configuration and the position of the pyridine ring, which can result in distinct biological activities and chemical reactivity compared to its isomers and enantiomers.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(R)-cyclopropyl(pyridin-3-yl)methanamine

InChI

InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2/t9-/m1/s1

InChI Key

FSWNPAICGSWQJU-SECBINFHSA-N

Isomeric SMILES

C1CC1[C@H](C2=CN=CC=C2)N

Canonical SMILES

C1CC1C(C2=CN=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.